molecular formula C10H8N2O2 B13620116 (E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid

(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid

Cat. No.: B13620116
M. Wt: 188.18 g/mol
InChI Key: MBZYDRHKYXWPRE-SNAWJCMRSA-N
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Description

3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid typically involves multicomponent reactions, condensation reactions, and cyclization processes. Another approach involves the use of nitroalkenes or N,N-dimethylglyoxylamide in multicomponent reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes or catalytic systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which 3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-enoic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8/h1-7H,(H,13,14)/b5-4+

InChI Key

MBZYDRHKYXWPRE-SNAWJCMRSA-N

Isomeric SMILES

C1=CC2=NC(=CN2C=C1)/C=C/C(=O)O

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C=CC(=O)O

Origin of Product

United States

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